molecular formula C16H13Cl2N3O2 B10990047 3,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

3,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10990047
M. Wt: 350.2 g/mol
InChI Key: SIWAZSBCFZSVKM-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide: is a chemical compound with the following properties:

    Linear Formula: CHClNO

    CAS Number: 198067-13-9

    Molecular Weight: 296.155 g/mol

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the introduction of chlorine atoms onto a benzene ring. Specific methods include chlorination reactions using appropriate reagents.

Reaction Conditions::

    Reagents: Chlorine sources (e.g., Cl, N-chlorosuccinimide)

    Conditions: Room temperature or reflux

Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions::

    Chlorination: Introduction of chlorine atoms

    Substitution: Chlorine atoms replace other functional groups

Common Reagents and Conditions::

    Chlorination: Cl, N-chlorosuccinimide

    Substitution: Various nucleophiles (e.g., amines, thiols)

Major Products:: The major products depend on the specific reaction conditions and the position of chlorination or substitution.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for designing new molecules

    Biology: Investigating its interactions with biological targets

    Medicine: Potential therapeutic applications

    Industry: Used in the synthesis of other compounds

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

3,4-dichloro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C16H13Cl2N3O2/c1-23-8-15-20-13-5-3-10(7-14(13)21-15)19-16(22)9-2-4-11(17)12(18)6-9/h2-7H,8H2,1H3,(H,19,22)(H,20,21)

InChI Key

SIWAZSBCFZSVKM-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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